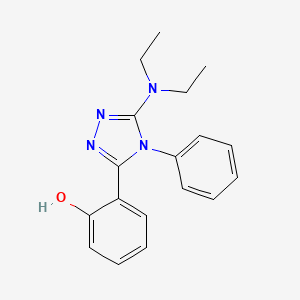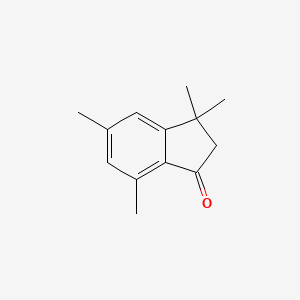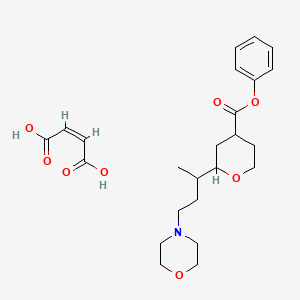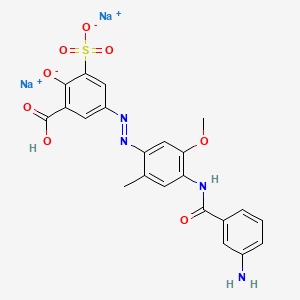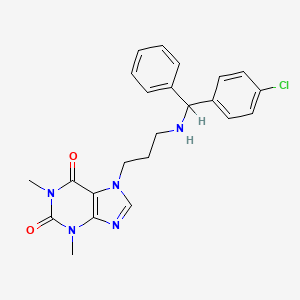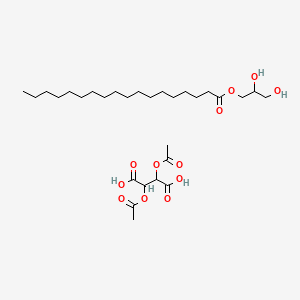
Acetic acid, (((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)oxy)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRN 4551103 is a chemical compound with various applications in scientific research and industry. It is known for its unique properties and reactivity, making it a valuable substance in multiple fields.
Méthodes De Préparation
The synthesis of BRN 4551103 involves specific synthetic routes and reaction conditions. One common method includes the reaction of benzo[b]thiophene with an alkali metal chloride under controlled conditions . Industrial production methods may vary, but they typically involve large-scale reactions with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
BRN 4551103 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
BRN 4551103 has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, facilitating the formation of desired products.
Biology: It plays a role in biological studies, particularly in understanding cellular processes and interactions.
Medicine: It is investigated for its potential therapeutic effects and mechanisms of action in treating various diseases.
Industry: It is utilized in the production of various industrial products, contributing to advancements in technology and manufacturing .
Mécanisme D'action
The mechanism of action of BRN 4551103 involves its interaction with specific molecular targets and pathways. It may act as a catalyst or inhibitor in various biochemical processes, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
BRN 4551103 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3-Chlorobenzo[b]thiophene-2-carboxylic acid: Known for its reactivity and applications in organic synthesis.
Boron reagents: Used in Suzuki–Miyaura coupling reactions, these compounds share some reactivity characteristics with BRN 4551103.
BRN 4551103 stands out due to its specific properties and versatility in various applications.
Propriétés
Numéro CAS |
91119-52-7 |
|---|---|
Formule moléculaire |
C15H18N2O5 |
Poids moléculaire |
306.31 g/mol |
Nom IUPAC |
ethyl 2-[(Z)-1-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)ethylideneamino]oxyacetate |
InChI |
InChI=1S/C15H18N2O5/c1-4-20-15(19)9-22-16-10(2)11-5-6-13-12(7-11)17(3)14(18)8-21-13/h5-7H,4,8-9H2,1-3H3/b16-10- |
Clé InChI |
XDNOHQOOAMZWMJ-YBEGLDIGSA-N |
SMILES isomérique |
CCOC(=O)CO/N=C(/C)\C1=CC2=C(C=C1)OCC(=O)N2C |
SMILES canonique |
CCOC(=O)CON=C(C)C1=CC2=C(C=C1)OCC(=O)N2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


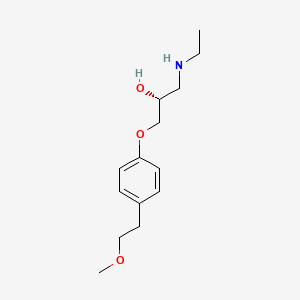
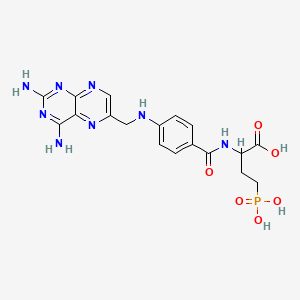


![3-[3-[[[(Diisopropylamino)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-1,1-diisopropylurea](/img/structure/B12700251.png)

